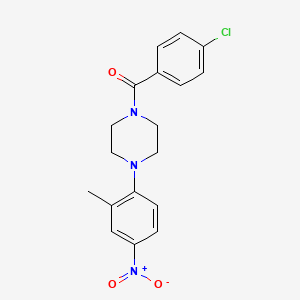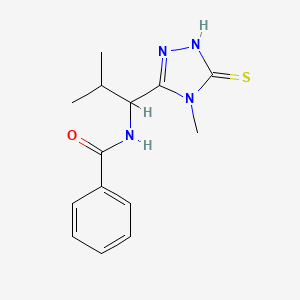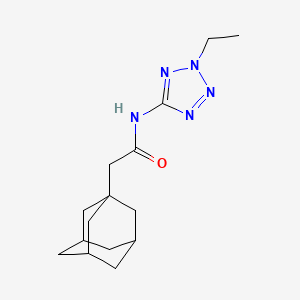![molecular formula C19H22N2O6S B4133314 methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4133314.png)
methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Übersicht
Beschreibung
Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a sulfonylated glycine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps:
Formation of the Sulfonylated Amine: The initial step involves the sulfonylation of 4-methoxy-3-methylphenylamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).
Glycine Derivative Formation: The sulfonylated amine is then reacted with N-methylglycine (sarcosine) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the N-methylglycyl derivative.
Esterification: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic conditions, often using a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-({N-[(4-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.
Methyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Lacks the methyl group on the aromatic ring, potentially altering its electronic properties.
Uniqueness
Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions with biological targets. This dual substitution pattern can enhance its versatility in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-13-11-16(9-10-17(13)26-3)28(24,25)21(2)12-18(22)20-15-7-5-14(6-8-15)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJWHZBWZGJDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-fluoro-2-(4-methylbenzyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133249.png)
![methyl 4-[2-(4-methoxybenzyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4133255.png)
![2-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4133256.png)
![ethyl 1-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxylate](/img/structure/B4133262.png)
![methyl 3-[(N,N-diethylglycyl)amino]-2-thiophenecarboxylate](/img/structure/B4133270.png)
![3-(1,3-benzodioxol-5-yl)-1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one](/img/structure/B4133278.png)

![METHYL 3-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B4133290.png)



![methyl 2-({[(5-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133303.png)
![Propan-2-yl 3-[[2-[[4-methyl-5-[1-[(2-methylbenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4133307.png)
![2-[(4-chlorophenyl)thio]-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4133320.png)
